Pralatrexate, (S)-, is a potent anti-folate drug, specifically a 10-deazaaminopterin analog, that demonstrates significant antitumor activity. [] It is a rationally designed compound with a high affinity for the reduced folate carrier type 1 (RFC-1). [] This transporter protein facilitates its preferential uptake into malignant cells. [] Inside the cell, Pralatrexate, (S)-, undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase, leading to its intracellular accumulation and potentiated effects. []
Pralatrexate belongs to the class of antifolate drugs, specifically targeting folate metabolism within cells. It is synthesized as a racemic mixture of S- and R-diastereomers, with the S-diastereomer being more active against certain cancer types. The molecular formula for pralatrexate is C23H23N7O5, with a molecular weight of 477.5 g/mol .
The synthesis of pralatrexate involves several chemical reactions that yield both the S- and R-diastereomers. The process typically includes:
A notable patent describes an improved method for synthesizing pralatrexate that minimizes hazards associated with traditional methods while providing novel intermediates .
Pralatrexate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Pralatrexate participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for pralatrexate involves several key steps:
This multifaceted action mechanism underscores its effectiveness in treating certain hematological malignancies.
Pralatrexate exhibits several notable physical and chemical properties:
Pralatrexate is primarily applied in clinical settings for:
The development of antifolates began with aminopterin in 1948, the first antifolate to induce remission in acute leukemia [2] [6]. Due to unpredictable toxicity, aminopterin was replaced by methotrexate (MTX) in the 1950s, which became a cornerstone for cancer and autoimmune treatments. However, MTX faced limitations including:
The 1990s–2000s saw rationally designed antifolates addressing these limitations:
Table 1: Evolution of Key Antifolates
Compound | Year Introduced | Primary Target | Key Advancement |
---|---|---|---|
Aminopterin | 1948 | DHFR | First antifolate with clinical efficacy |
Methotrexate | 1950s | DHFR | Improved safety profile over aminopterin |
Raltitrexed | 1996 | TS | TS-specific inhibition |
Pemetrexed | 2004 | TS/DHFR/GARFT | Multi-enzyme inhibition |
Pralatrexate | 2009 | DHFR (with enhanced RFC/FPGS binding) | Targeted T-cell malignancy selectivity |
Pralatrexate’s chemical structure (S)-10-propargyl-10-deazaaminopterin features two strategic modifications over MTX:1. 10-Deaza Modification: Replacement of nitrogen at position 10 of the pteridine ring with carbon. This change:- Reduces steric hindrance at the RFC binding site- Increases binding affinity to RFC by 12.6-fold compared to MTX (V~max~/K~m~ = 12.6 vs. 0.9) [1] [4]2. Propargyl Group at C10: The terminal alkyne group:- Enhances interaction with FPGS catalytic pockets- Accelerates polyglutamylation (chain elongation) by 10-fold vs. MTX [1] [9]
These modifications optimize the molecule for:
Table 2: Structural Modifications and Biochemical Impact
Structural Element | Modification in Pralatrexate | Biochemical Consequence |
---|---|---|
Position 10 | Nitrogen → Carbon (deaza) | ↑ RFC binding affinity; ↓ Km for transport |
C10 Side Chain | Methyl → Propargyl | ↑ FPGS affinity; ↑ polyglutamylation efficiency |
Glutamate Moiety | Unchanged from MTX | Maintains recognition by FPGS and DHFR |
The efficacy of antifolates hinges on two critical pharmacokinetic parameters:
Quantitative comparisons reveal pralatrexate’s advantages:1. RFC Affinity:- Pralatrexate exhibits a K~m~ of 0.3 μM for RFC vs. MTX’s 4.8 μM, indicating 16-fold higher carrier selectivity [1] [9]- The influx rate (V~max~/K~m~) of pralatrexate is 14× greater than MTX (12.6 vs. 0.9) [1]
Table 3: Kinetic Parameters of Key Antifolates
Parameter | Pralatrexate | Methotrexate | Pemetrexed |
---|---|---|---|
RFC Transport (K~m~, μM) | 0.3 | 4.8 | 1.8 |
FPGS Binding (K~m~, μM) | 1.2 | 4.5 | 3.2 |
DHFR Inhibition (IC~50~, nM) | 6.8 | 7.2 | 140 |
Intracellular Retention (t~1/2~, hrs) | 18–24 | 3–6 | 12–18 |
Mechanistic implications of these data:
In contrast, pemetrexed targets solid tumors by inhibiting multiple folate-dependent enzymes but shows lower RFC/FPGS affinity than PDX, explaining its differential activity in hematologic vs. epithelial malignancies [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7